N-benzyl-N-[cyano-(4-phenylmethoxyphenyl)methyl]benzamide -

N-benzyl-N-[cyano-(4-phenylmethoxyphenyl)methyl]benzamide

Catalog Number: EVT-4197450
CAS Number:
Molecular Formula: C29H24N2O2
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-(Benzyloxy)phenyl)-2-hydroxy methyl propionate

    Compound Description: This compound is an intermediate in the synthesis of various pharmaceuticals and serves as a precursor to more complex molecules. []

    Relevance: This compound shares the central 4-(benzyloxy)phenyl motif with N-benzyl-N-[methyl]benzamide. The target compound also features a benzyl group and a substituted methyl propionate group, further emphasizing the structural similarity.

O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine

    Compound Description: This compound, also known as 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid, is studied for its role in peptide conformation, particularly the influence of N-methylation. []

    Relevance: The presence of the 4-(benzyloxy)phenyl group links this compound to N-benzyl-N-[methyl]benzamide. Furthermore, both compounds possess a substituted propionic acid derivative, highlighting a shared structural motif.

(2S)-3-(4-(benzyloxy)phenyl)-2-((1-methyl-3-oxo-3-phenylpropenyl)amino)propionic acid

    Compound Description: Identified as a PPARgamma agonist, this compound served as a starting point in the development of a novel series of antidiabetic agents. []

    Relevance: This compound shares a significant structural similarity with N-benzyl-N-[methyl]benzamide, including the 4-(benzyloxy)phenyl group and a substituted propionic acid derivative. Although the target compound is not directly derived from this specific structure, the shared elements place them within a similar chemical space.

2-((2-benzoylphenyl)amino)-3-(4-(benzyloxy)phenyl)propionic acid

    Compound Description: This compound represents a more potent PPARgamma agonist, developed by replacing the chemically labile enaminone moiety in (2S)-3-(4-(benzyloxy)phenyl)-2-((1-methyl-3-oxo-3-phenylpropenyl)amino)propionic acid with a 2-aminobenzophenone group. []

    Relevance: This compound demonstrates the structural evolution from the previously mentioned PPARgamma agonist towards N-benzyl-N-[methyl]benzamide. The shared 4-(benzyloxy)phenyl group and the substituted propionic acid derivative, along with the introduction of a benzoylphenyl group, highlight the structural similarities between this compound and the target compound.

    Compound Description: These compounds are potent and selective PPARgamma agonists, exhibiting significant antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes. They represent a further refinement in the development of PPARgamma agonists from earlier lead compounds. []

    Relevance: These compounds, while structurally distinct from N-benzyl-N-[methyl]benzamide, share the common element of a substituted benzamide linked to a phenylpropanoic acid derivative. This shared scaffold, despite differences in specific substituents, suggests a degree of structural relatedness and highlights the exploration of similar chemical space in the search for bioactive molecules.

Properties

Product Name

N-benzyl-N-[cyano-(4-phenylmethoxyphenyl)methyl]benzamide

IUPAC Name

N-benzyl-N-[cyano-(4-phenylmethoxyphenyl)methyl]benzamide

Molecular Formula

C29H24N2O2

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C29H24N2O2/c30-20-28(25-16-18-27(19-17-25)33-22-24-12-6-2-7-13-24)31(21-23-10-4-1-5-11-23)29(32)26-14-8-3-9-15-26/h1-19,28H,21-22H2

InChI Key

JEFKSJFYIBGQKO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(C(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN(C(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.